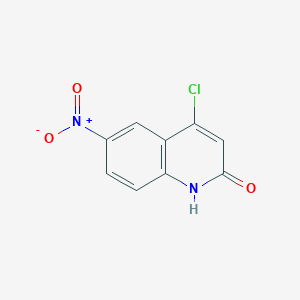

4-Chloro-6-nitroquinolin-2(1h)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-7-4-9(13)11-8-2-1-5(12(14)15)3-6(7)8/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWQSAMGSLTVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934687-48-6 | |

| Record name | 4-chloro-6-nitro-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6 Nitroquinolin 2 1h One

Reactivity Governed by Halogen and Nitro Substituents

The presence of a halogen atom and a nitro group on the quinolinone core imparts distinct reactivity patterns to the molecule. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring for electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. The chlorine atom at the C4-position serves as a competent leaving group in these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 4-Chloro-6-nitroquinolin-2(1H)-one. The reaction proceeds via a two-step mechanism involving the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group. libretexts.org

The chlorine atom at the C4-position of the 4-Chloro-6-nitroquinolin-2(1H)-one is highly susceptible to displacement by a variety of nucleophiles. The nitro group at the C6-position, being para to the C4 carbon, effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the SNAr reaction. libretexts.orgnih.gov This regioselectivity is a well-documented phenomenon in related quinazoline (B50416) systems where the C4 position is consistently favored for nucleophilic attack over other positions. mdpi.comnih.gov A range of nucleophiles, including amines, thiols, and azide (B81097) ions, can be employed to generate a diverse library of 4-substituted-6-nitroquinolin-2(1H)-one derivatives. researchgate.netmdpi.com For instance, reactions with various amines lead to the formation of 4-amino-6-nitroquinolin-2(1H)-one derivatives, which are scaffolds of interest in medicinal chemistry.

Table 1: Examples of Nucleophilic Substitution at the C4-Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Primary/Secondary Amines | 4-Amino-6-nitroquinolin-2(1H)-ones |

| Thiols | Thiophenol | 4-(Phenylthio)-6-nitroquinolin-2(1H)-ones |

| Azides | Sodium Azide | 4-Azido-6-nitroquinolin-2(1H)-ones |

This table presents representative examples of SNAr reactions.

While direct substitution (ipso-substitution) of the chlorine atom is the most common pathway, alternative mechanisms like cine-substitution can occur under specific conditions. Cine-substitution involves the nucleophile attacking a position adjacent to the one bearing the leaving group, resulting in the formal substitution of the leaving group at a different carbon atom. A classic example of a reaction involving cine-substitution is the von Richter reaction, where a nitroarene is treated with potassium cyanide. arkat-usa.org In this reaction, the cyanide ion attacks the carbon ortho to the nitro group, and through a series of intermediates, the nitro group is eliminated, and a carboxyl group is introduced adjacent to the original position of the nitro group. arkat-usa.org While not directly documented for 4-Chloro-6-nitroquinolin-2(1H)-one itself, the potential for such rearrangements exists, particularly with strong nucleophiles and specific reaction conditions that might favor attack at positions other than C4, potentially leading to the elimination of the nitro group.

The substitution of the chlorine atom on the quinolinone ring is a general and highly efficient process, primarily due to the electronic activation provided by the nitro group. nih.govnih.gov This reaction is a key step in the synthesis of numerous quinoline (B57606) derivatives. researchgate.netatlantis-press.com The reactivity of the C4-chloro group is significantly higher than that of a chlorine atom on an unactivated aromatic ring. The process is foundational for creating derivatives by introducing functionalities such as amino, azido, hydrazino, and sulfanyl (B85325) groups at the C4 position. mdpi.comresearchgate.net The choice of solvent and temperature can influence the reaction rate and yield, but the inherent electronic activation of the substrate makes these substitutions generally facile.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a fundamental transformation in organic chemistry and is frequently applied to nitroquinoline derivatives. wikipedia.orgnih.gov This reduction significantly alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into an electron-donating amino group, which can then be used for further derivatization. A variety of methods are available for this transformation, offering different levels of chemoselectivity and tolerance to other functional groups. organic-chemistry.orggoogle.com

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas or a hydrogen transfer agent like triethylsilane. wikipedia.orgorganic-chemistry.org It is generally clean and efficient.

Metal-Acid Systems: Classic reduction methods using metals such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid) are robust and effective for reducing aromatic nitro groups. wikipedia.orgscispace.com

Sulfide (B99878) Reagents: Reagents like sodium sulfide or sodium hydrosulfite can also be used for the reduction, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

The resulting 4-chloro-6-aminoquinolin-2(1H)-one is a valuable bifunctional intermediate. The amino group can undergo reactions like diazotization, acylation, or alkylation, while the C4-chloro group remains available for nucleophilic substitution.

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagent System | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Pressurized H₂, various solvents |

| Transfer Hydrogenation | Triethylsilane, Pd/C | Room temperature, aqueous KF |

| Metal in Acid | Fe / HCl or SnCl₂ / HCl | Acidic aqueous solution, heating |

This table summarizes common laboratory methods for the reduction of aromatic nitro compounds.

Advanced Chemical Transformations and Derivatization Strategies

The dual reactivity of 4-Chloro-6-nitroquinolin-2(1H)-one allows for sophisticated derivatization strategies. By carefully selecting the sequence of reactions, complex molecular architectures can be constructed.

For example, a synthetic pathway could first involve the nucleophilic substitution of the C4-chloro group with a desired nucleophile. The resulting 4-substituted-6-nitroquinolin-2(1H)-one can then undergo reduction of the nitro group to an amine. This newly formed amino group at the C6-position opens up another avenue for chemical modification. It can be acylated, alkylated, or used as a handle to construct fused ring systems.

Conversely, the nitro group can be reduced first to yield 4-chloro-6-aminoquinolin-2(1H)-one. The reactivity of the C4-chloro group can then be exploited. The electron-donating nature of the amino group at C6 will slightly decrease the reactivity of the C4 position towards nucleophilic attack compared to the nitro-substituted precursor, but substitution reactions are still readily achievable. This pathway allows for the introduction of nucleophiles that might not be compatible with the conditions required for nitro group reduction. These multi-step synthetic routes underscore the utility of 4-Chloro-6-nitroquinolin-2(1H)-one as a versatile building block in the synthesis of complex heterocyclic compounds.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-type, Suzuki couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 4-Chloro-6-nitroquinolin-2(1H)-one, these reactions predominantly occur at the C4 position, where the chlorine atom serves as a leaving group.

The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. chemeurope.comyoutube.com The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. wikipedia.orgyoutube.com Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired aryl amine and regenerates the Pd(0) catalyst. wikipedia.orgchemeurope.com For 4-Chloro-6-nitroquinolin-2(1H)-one, this provides a direct route to C4-aminated quinolone derivatives, which are of significant interest in medicinal chemistry.

Similarly, the Suzuki coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an aryl halide. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond. libretexts.orgresearchgate.net This reaction is highly versatile and allows for the introduction of a wide range of substituents at the C4 position of the quinolone ring. nih.gov

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Pd(0) complex, Base |

| Suzuki Coupling | Aryl Halide + Organoboron | C-C | Pd(0) complex, Base |

Cycloaddition Reactions of Nitroquinolones

Cycloaddition reactions are concerted reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The quinolone scaffold, with its inherent electronic properties, can participate in such reactions, acting as either a dienophile or a diene, depending on the reaction partner.

Diels-Alder Reactions Where Quinolones Act as Dienophiles

In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgyoutube.com The reaction is a [4+2] cycloaddition, involving the 4 π-electrons of the diene and 2 π-electrons of the dienophile. organic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The nitro group on the 4-Chloro-6-nitroquinolin-2(1H)-one scaffold makes the double bond in the quinolone ring electron-deficient, thus enhancing its reactivity as a dienophile in Diels-Alder reactions. This allows for the construction of complex polycyclic systems.

Cycloadditions with Electron-Rich Alkenes or Dienes

Conversely, in reactions with electron-rich alkenes or dienes, the electron-deficient nature of the nitroquinolone allows it to participate in inverse-electron-demand Diels-Alder reactions. organic-chemistry.org In this type of reaction, the electronic roles of the diene and dienophile are reversed. The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the electron-rich dienophile with the lowest unoccupied molecular orbital (LUMO) of the electron-poor diene (the nitroquinolone). organic-chemistry.org These reactions provide a powerful method for the synthesis of various heterocyclic and carbocyclic frameworks. Higher-order cycloadditions, such as [6+4] cycloadditions, have also been explored, offering pathways to more complex bicyclic systems, although they can sometimes result in multiple products. organicreactions.org

Table 2: Cycloaddition Reactions of Nitroquinolones

| Reaction Type | Role of Nitroquinolone | Reaction Partner | Product Type |

|---|---|---|---|

| Diels-Alder | Dienophile | Conjugated Diene | Cyclohexene derivative |

| Inverse-Electron-Demand Diels-Alder | Diene | Electron-Rich Alkene/Diene | Heterocyclic/Carbocyclic adduct |

Other Functional Group Transformations on the Quinolone Scaffold

Beyond palladium-catalyzed couplings and cycloadditions, the functional groups present on the 4-Chloro-6-nitroquinolin-2(1H)-one scaffold can undergo various other transformations.

Amidation and Amination Reactions

Direct amination of nitroquinoline derivatives can be achieved through nucleophilic aromatic substitution (SNAr) of the chlorine atom at the activated C4 position. nih.gov This reaction is facilitated by the electron-withdrawing nitro group. Additionally, the nitro group itself can be reduced to an amino group using reagents like stannous chloride, providing a route to aminoquinolines. nih.gov This amino group can then be further functionalized, for instance, through acylation to form amides.

Esterification Processes

While direct esterification of the quinolone nitrogen is not a primary reaction pathway, the synthesis of quinolone derivatives often involves ester intermediates. For example, quinolone-3-carboxylic acids can be synthesized, and their corresponding esters can be formed. nih.gov The hydrolysis of such quinolone carboxylic esters is a key step in the synthesis of many fluoroquinolone antibiotics. google.comgoogle.com These processes highlight the versatility of the quinolone core in accommodating various functional group manipulations that are crucial for the development of new chemical entities.

N-, O-, and C-Alkylation Strategies

The quinolin-2(1H)-one scaffold exists in a tautomeric equilibrium between its lactam and lactim forms. This endows the molecule with ambident nucleophilicity, allowing for alkylation to occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Alkylation of 2(1H)-quinolinones typically yields a mixture of both N- and O-alkylated products. nih.gov The outcome can be directed by carefully selecting the base, solvent, and alkylating agent. Generally, the use of an alkali metal salt (e.g., from NaH or K2CO3) in a polar aprotic solvent like DMF favors the formation of the N-alkylated product. nih.gov Conversely, employing a silver salt of the quinolinone in a nonpolar solvent such as benzene (B151609) has been reported to yield the O-alkylated product exclusively. nih.gov The direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, a related heterocyclic system, also shows that product ratios are highly dependent on the substrate and reaction conditions. nih.gov

While direct C-alkylation on the carbocyclic or heterocyclic ring of 4-Chloro-6-nitroquinolin-2(1H)-one is not a commonly reported strategy, related functionalizations can be achieved. For instance, after converting the C4-chloro group to a sulfanyl group, selective S-alkylation can be performed. In the analogous compound 4-chloro-8-methylquinolin-2(1H)-one, the corresponding 4-sulfanyl derivative undergoes efficient S-alkylation with alkyl iodides in the presence of a base to yield 4-alkylthio-quinolinones. mdpi.comresearchgate.net

| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |

|---|---|---|---|

| Counter-ion | Alkali Metal (e.g., Na+, K+) | Silver (Ag+) | The harder alkali cations associate less with the hard oxygen atom, leaving the softer nitrogen atom more available for attack. The soft silver cation coordinates strongly with the hard oxygen atom, increasing its nucleophilicity (Hard-Soft Acid-Base Theory). |

| Solvent | Polar Aprotic (e.g., DMF) | Nonpolar (e.g., Benzene, Toluene) | Polar aprotic solvents solvate the cation, leaving a "naked" anion where the nitrogen, being more polarizable, is more nucleophilic. Nonpolar solvents do not effectively solvate the ion pair, favoring attack from the more electronegative oxygen atom. |

Halogenation and Thionation Reactions

Halogenation Electrophilic halogenation of the quinolinone ring is a feasible transformation. The regioselectivity is directed by the existing substituents. The amide function in the quinolinone ring is an activating group, while the chloro and nitro groups are deactivating. In related systems, the bromination of alkyl quinolones has been shown to occur at the C3 position. nih.gov Similarly, the bromination of 8-substituted quinolines with molecular bromine or N-Bromosuccinimide (NBS) can lead to substitution at the C5 and C7 positions. acgpubs.orgresearchgate.net For 4-Chloro-6-nitroquinolin-2(1H)-one, electrophilic attack is anticipated at positions activated by the lactam and not strongly deactivated by the other groups, such as C3, C5, or C7. The use of NBS in concentrated sulfuric acid is effective for the monobromination of highly deactivated aromatic compounds. organic-chemistry.org

Thionation The conversion of the C2-carbonyl group of the lactam to a thiocarbonyl is a key transformation for modifying the electronic and biological properties of the molecule. This thionation can be achieved using various reagents. Heating 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide (P4S10) affords the corresponding 4-chloro-8-methylquinoline-2(1H)-thione, although yields can be low. mdpi.comresearchgate.net

A more efficient and widely used thionating agent for converting amides and lactams to thioamides and thiolactams is Lawesson's Reagent. organic-chemistry.orgnih.gov This reagent operates under milder conditions than P4S10 and often provides cleaner reactions with higher yields. organic-chemistry.org The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the thermodynamic driving force. nih.gov

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) or Br2 | Bromo-4-chloro-6-nitroquinolin-2(1H)-one |

| Thionation | Phosphorus Pentasulfide (P4S10) | 4-Chloro-6-nitroquinoline-2(1H)-thione |

| Thionation | Lawesson's Reagent | 4-Chloro-6-nitroquinoline-2(1H)-thione |

Hydrolysis and Decarboxylation Pathways

Hydrolysis The most significant hydrolysis pathway for 4-Chloro-6-nitroquinolin-2(1H)-one involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position. Due to the electron-withdrawing effects of the nitro group and the quinolinone ring system, the C4 position is activated towards nucleophilic attack. Hydrolysis to the corresponding 4-hydroxy-6-nitroquinolin-2(1H)-one can be achieved, but typically requires forcing conditions such as high temperatures and strong aqueous base (e.g., NaOH). google.com This is analogous to the industrial synthesis of chloronitrophenols from dichloronitrobenzenes, which requires heating with sodium hydroxide (B78521) solution under pressure. google.com The amide bond within the quinolinone ring is relatively stable and would require more drastic acidic or basic conditions for cleavage. For instance, the formation of 4-chloro-8-methylquinolin-2(1H)-one via acid hydrolysis of 2,4-dichloro-8-methylquinoline (B1596889) demonstrates the stability of the C4-chloro group and the lactam under these specific refluxing acid conditions. mdpi.comresearchgate.net

Decarboxylation Decarboxylation is not a relevant chemical pathway for 4-Chloro-6-nitroquinolin-2(1H)-one, as the molecule does not possess a carboxylic acid functional group or a masked equivalent that could be readily eliminated as carbon dioxide.

Azidation via Nucleophilic Substitution of Chlorine

The activated C4 position of 4-Chloro-6-nitroquinolin-2(1H)-one is susceptible to nucleophilic substitution by the azide ion. This reaction provides a direct route to 4-azido-6-nitroquinolin-2(1H)-one, a versatile intermediate for further synthetic elaborations, such as the construction of fused heterocyclic rings via thermal or photochemical nitrene generation.

The substitution is typically carried out by treating the chloro-substituted quinolinone with an azide salt, most commonly sodium azide (NaN3). The reaction is performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), to ensure the solubility of the reagents and facilitate the SNAr mechanism. This transformation has been successfully applied to closely related substrates, including 4-chloro-8-methylquinolin-2(1H)-one and 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, which readily undergo substitution of the chlorine by an azide group at room temperature. mdpi.comresearchgate.net

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 4-Chloro-6-nitroquinolin-2(1H)-one | Sodium Azide (NaN3) | DMF or NMP | 4-Azido-6-nitroquinolin-2(1H)-one |

Dimerization Reactions of Activated Nitroquinolones

While 4-Chloro-6-nitroquinolin-2(1H)-one itself is not typically cited as undergoing dimerization, highly activated nitroquinolones are known to participate in such reactions. The reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) serves as an instructive model for this process. The presence of multiple nitro groups, particularly at the C8 position, significantly enhances the electrophilicity of the quinolone ring system. nih.gov

The dimerization of TNQ can be induced by less nucleophilic tertiary amines, such as tributylamine. The reaction is initiated by the nucleophilic addition of the amine to the electron-deficient quinolone ring, forming a zwitterionic intermediate. Subsequent proton transfer and reaction with a second molecule of the activated quinolone lead to the formation of a dimer. The structure of the amine plays a critical role; long alkyl chains are necessary for the reaction to proceed efficiently. nih.gov Dimerization can also occur as a competing side reaction in the presence of other nucleophiles, such as cyanide ions, where the initial anionic adduct attacks a second molecule of the starting material. nih.gov

| Amine Reagent | Reaction Outcome |

|---|---|

| Tributylamine | Dimerization Occurs |

| Tripropylamine | Dimerization Occurs (Slower) |

| Triethylamine | Dimerization Occurs (Very Slow) |

| Trimethylamine | No Reaction |

Computational and Theoretical Investigations of 4 Chloro 6 Nitroquinolin 2 1h One

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of quinolinone derivatives. ekb.egnih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. dergipark.org.trresearchgate.net For 4-Chloro-6-nitroquinolin-2(1H)-one, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electrons within the molecule and identify sites susceptible to electrophilic or nucleophilic attack. ekb.egresearchgate.net These theoretical studies are crucial for predicting the stability and reactivity of the molecule. ekb.eg

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and the lowest energy electronic excitation possible for a molecule. nih.govschrodinger.com

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater tendency for electron transfer. nih.gov In substituted quinolinones, the nature and position of substituent groups significantly influence the FMO energies. The electron-withdrawing properties of the chloro and nitro groups in 4-Chloro-6-nitroquinolin-2(1H)-one are expected to lower the energy of the LUMO, making the compound a better electron acceptor. wuxibiology.com This suggests increased reactivity towards nucleophiles. wuxibiology.com Computational studies on similar compounds, such as other chloroquinolines, have explored how substitutions alter the reactive nature of the quinoline (B57606) moiety. dergipark.org.trresearchgate.net The HOMO-LUMO gap can be calculated using DFT methods and provides a quantitative measure of the molecule's kinetic stability. schrodinger.com

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability nih.gov |

Molecular Orbital (MO) theory provides the fundamental framework for understanding chemical bonding and electronic structure beyond simple Lewis structures. youtube.comyoutube.com It describes how atomic orbitals on individual atoms combine to form molecular orbitals that extend over the entire molecule. youtube.com These MOs are of two main types: bonding orbitals, which are lower in energy and concentrate electron density between nuclei, and antibonding orbitals, which are higher in energy and have nodes between nuclei. youtube.comyoutube.com

In the context of 4-Chloro-6-nitroquinolin-2(1H)-one, MO theory helps to visualize the distribution of π-electrons across the fused ring system. The HOMO is typically a π-orbital, and its shape and location indicate the most probable sites for electrophilic attack. Conversely, the LUMO, also a π-orbital (π*), shows where an incoming nucleophile would most likely interact with the molecule. wuxibiology.com The application of MO theory, facilitated by DFT calculations, allows chemists to rationalize and predict the outcomes of chemical reactions by examining the symmetry and energy of the frontier orbitals. youtube.com

Molecular Modeling and Simulation Approaches in Quinolone Chemistry

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.govresearchgate.net In quinolone chemistry, these approaches are invaluable for studying interactions between quinolone derivatives and biological targets, such as enzymes like DNA gyrase. nih.govindigoinstruments.comnih.gov While 4-Chloro-6-nitroquinolin-2(1H)-one itself is a synthetic intermediate, modeling techniques can be used to design potential derivatives and predict their binding affinities.

Methods like molecular docking are employed to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net These simulations help in understanding the binding interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. researchgate.netnih.gov Such insights are crucial in the structure-activity relationship (SAR) studies that guide the development of new therapeutic agents based on the quinolone scaffold. nih.govacs.org

Theoretical Examination of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including transition states and reaction intermediates. For 4-Chloro-6-nitroquinolin-2(1H)-one, a key reaction is the nucleophilic substitution at the C4 position, where the chloro group is displaced. mdpi.comresearchgate.net

Understanding Electronic Properties and their Influence on Chemical Behavior

The chemical behavior of 4-Chloro-6-nitroquinolin-2(1H)-one is dictated by its underlying electronic properties. The presence of the electronegative chlorine atom at the C4 position and the strongly electron-withdrawing nitro group at the C6 position significantly modulates the electron density distribution across the quinolinone core.

DFT calculations can quantify these effects through various descriptors. ekb.eg For instance, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netnih.gov For this molecule, positive potential would be expected near the carbonyl carbon and the carbon atoms attached to the chlorine and nitro groups, indicating their susceptibility to nucleophilic attack. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be calculated from HOMO and LUMO energies to provide a quantitative assessment of the molecule's reactivity. ekb.egnih.gov

Theoretical Studies on Heterocycles Featuring Nitrogen-Oxygen Bonds

Nitrogen-containing heterocycles are fundamental components in a vast number of pharmaceuticals and functional materials. researchgate.netopenmedicinalchemistryjournal.comnih.gov Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to investigate the nature of the N-O bonds, including their hybridization and the delocalization of electron density. mdpi.com Understanding the electronic structure of the nitro group is essential for predicting its influence on the aromatic system of the quinolinone core and its role in directing chemical reactions or participating in intermolecular interactions. mdpi.com

Q & A

Basic: What synthetic methodologies are commonly employed for 4-Chloro-6-nitroquinolin-2(1H)-one, and how are reaction conditions optimized?

Answer:

Synthesis typically involves multi-step functionalization of quinoline scaffolds. Key steps include:

- Nitration and Chlorination : Sequential nitration at the 6-position followed by chlorination at the 4-position, often using HNO₃/H₂SO₄ and POCl₃, respectively .

- Cyclization : Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions to form the quinolinone core .

- Optimization : Reaction temperature, solvent polarity (e.g., DMF for high dielectric constant), and stoichiometric ratios are critical. For example, refluxing in DMF enhances cyclization efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

Basic: Which spectroscopic and analytical techniques are essential for characterizing 4-Chloro-6-nitroquinolin-2(1H)-one?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms substitution patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 239.03 for C₉H₅ClN₂O₃) .

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% deviation .

Advanced: How is single-crystal X-ray diffraction (SC-XRD) utilized to resolve the molecular structure of this compound?

Answer:

- Crystallization : Slow evaporation of saturated DMSO/water solutions yields diffraction-quality crystals .

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 296 K, with absorption corrections via ψ-scans .

- Refinement : SHELXL-2018 refines atomic coordinates, thermal parameters, and occupancy factors. Example metrics: R₁ = 0.030, wR₂ = 0.088, data-to-parameter ratio >12:1 .

- Validation : PLATON checks for missed symmetry and ADDSYM for space group correctness .

Advanced: How can researchers address contradictions in reported antimicrobial activity data for derivatives of this compound?

Answer:

- Experimental Design : Standardize protocols (e.g., twofold serial dilution per CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922) .

- Control Compounds : Include streptomycin or ciprofloxacin as positive controls to benchmark MIC values .

- Data Analysis : Address discrepancies via dose-response curves and statistical tests (e.g., ANOVA). Example: Fluoro-substituted derivatives showed MIC = 16–32 µg/mL against P. aeruginosa .

Advanced: What computational tools are recommended for crystallographic refinement and structure visualization?

Answer:

- Refinement : SHELXL for small-molecule refinement (supports twinning and high-resolution data) .

- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for data integration (e.g., Fourier maps, Hirshfeld surfaces) .

- Validation : CheckCIF for reporting compliance and PARST for geometric analysis .

Basic: What safety protocols are critical when handling 4-Chloro-6-nitroquinolin-2(1H)-one?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Exposure Mitigation : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Advanced: How can reaction mechanisms for derivative synthesis (e.g., Mannich reactions) be validated experimentally?

Answer:

- Intermediate Trapping : Use NMR to detect transient species (e.g., iminium ions in Mannich reactions) .

- Kinetic Studies : Monitor reaction progress via HPLC or TLC to establish rate laws .

- Isotopic Labeling : ¹³C-labeling at reactive sites (e.g., carbonyl carbons) tracks bond formation/cleavage .

Advanced: What strategies resolve challenges in synthesizing fused-ring derivatives (e.g., quinolinone-furan hybrids)?

Answer:

- Dehydration Protocols : Use H₂SO₄ or PPA to cyclize intermediates into fused heterocycles (e.g., furan[3,2-c]quinolinones) .

- Regioselectivity : Direct electrophilic substitution using Lewis acids (e.g., AlCl₃) to control nitro group positioning .

- Mechanistic Probes : DFT calculations (Gaussian 09) model transition states and predict regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.